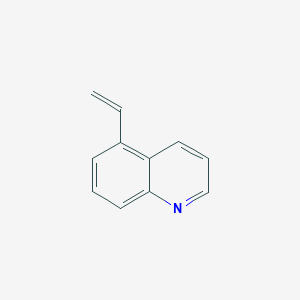
3-(2-Methylpyridin-3-yl)benzoic acid
説明
3-(2-Methylpyridin-3-yl)benzoic acid (MPA) is a heterocyclic aromatic compound belonging to the family of benzoic acid derivatives. It is a colorless solid that is soluble in water and organic solvents and is used in the synthesis of a variety of organic compounds. In recent years, MPA has been extensively studied due to its potential applications in the fields of medicinal chemistry and biochemistry.
科学的研究の応用
1. Coordination Polymers and Porosity
Research demonstrates the use of 3-(3-methylpyridin-4-yl)benzoic acid in the synthesis of coordination polymers with metals like Zn(II), Cd(II), or Cu(II). These polymers exhibit interesting properties like different packing modes, interpenetration, and porosity, making them relevant for applications in gas adsorption and catalysis (Tian et al., 2020).
2. Adsorption Properties in Porous Coordination Polymers
Another study focused on the adsorption properties of isostructural porous coordination polymers made from 3-(3-methylpyridin-4-yl)benzoic acid. These polymers show potential for selective adsorption in mixtures of propylene and propane, which is significant for industrial separation processes (Tian et al., 2020).
3. Structural Investigation of Triorganostannyl Esters
The synthesis and structural investigation of triorganostannyl esters derived from aminobenzoic acids, including derivatives of 3-(2-Methylpyridin-3-yl)benzoic acid, have been explored. These studies are significant for understanding the coordination to metal centers and their impact on the physicochemical properties of the ligands (Tzimopoulos et al., 2010).
4. Catalytic and Sensing Applications
Various studies have examined the use of derivatives of 3-(2-Methylpyridin-3-yl)benzoic acid in catalysis and sensing applications. This includes the construction of coordination polymers for the detection of picric acid, indicating potential applications in environmental monitoring and safety (Zheng et al., 2021).
5. Synthesis and Characterization of Complexes
The synthesis and characterization of various complexes using 3-(2-Methylpyridin-3-yl)benzoic acid derivatives have been conducted. These studies are pivotal in the development of new materials with potential applications in electronics, photonics, and catalysis (Shen et al., 2010).
6. Anti-Proliferative Agents
Research on novel quinuclidinone derivatives, synthesized using a common intermediate derived from 3-(2-Methylpyridin-3-yl)benzoic acid, has shown potential as anti-cancer agents. This highlights its role in the development of new therapeutic compounds (Soni et al., 2015).
7. Alzheimer's Disease Research
Derivatives of 3-(2-Methylpyridin-3-yl)benzoic acid have been used in the design of fluorescence probes to detect reactive oxygen species, aiding in the research of Alzheimer's disease and other neurodegenerative disorders (Telpoukhovskaia et al., 2015).
特性
IUPAC Name |
3-(2-methylpyridin-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-12(6-3-7-14-9)10-4-2-5-11(8-10)13(15)16/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVVYMWCLNMXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpyridin-3-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Fluorodibenzo[b,d]furan-4-ol](/img/structure/B3115959.png)


![2-(Benzo[d]isothiazol-3-ylamino)ethanol](/img/structure/B3115981.png)



![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid](/img/structure/B3116018.png)


![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B3116047.png)

![[(Z)-Tetrahydro-2H-pyran-3-ylidene]acetic acid ethyl ester](/img/structure/B3116058.png)